molecular formula C20H21N7O5 B13431126 N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid

N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid

Cat. No.: B13431126
M. Wt: 439.4 g/mol
InChI Key: CCLBVMZRXSTKOI-ZDUSSCGKSA-N
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Description

N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid is a compound known for its significant role in medicinal chemistry, particularly as an antineoplastic agent. This compound is structurally related to folic acid and is used in the treatment of various cancers due to its ability to inhibit cell division.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid involves the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent. The resulting hydroiodide is then hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-dose therapy in cancer treatment has driven the need for efficient production methods .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the pteridine ring system.

    Reduction: Reduction reactions can modify the amino groups.

    Substitution: Commonly involves the replacement of functional groups on the benzoyl or pteridine rings.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives, while substitution reactions can produce various benzoyl derivatives .

Scientific Research Applications

N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By blocking this pathway, the compound effectively inhibits cell division and growth, making it a potent antineoplastic agent .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Another antineoplastic agent with a similar structure and mechanism of action.

    Aminopterin: An older compound with similar properties but higher toxicity.

Uniqueness

N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid is unique due to its specific structural modifications that enhance its efficacy and reduce toxicity compared to older compounds like aminopterin .

Properties

Molecular Formula

C20H21N7O5

Molecular Weight

439.4 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2,4-diaminopteridin-7-yl)ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)24-12(9-23-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,24,26,27)/t13-/m0/s1

InChI Key

CCLBVMZRXSTKOI-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC2=CN=C3C(=NC(=NC3=N2)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC2=CN=C3C(=NC(=NC3=N2)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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